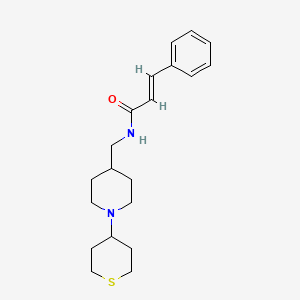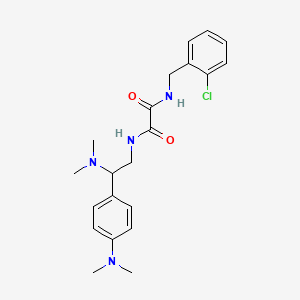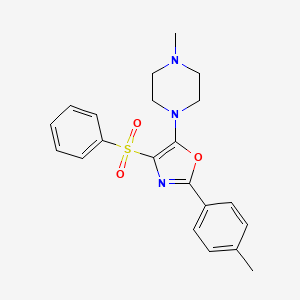
1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a derivative of indole, a heterocyclic structure known for its presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities, including antibacterial and antifungal properties, as well as anticancer activities. The compound appears to be a novel synthetic derivative designed for potential therapeutic applications.
Synthesis Analysis
The synthesis of related indole derivatives has been reported using iodine-catalyzed conjugate addition of indoles onto en-1,4-dione derivatives. This method involves the reaction of indole with en-1,4-dione derived from isatin and acetophenone, using molecular iodine as a catalyst in acetonitrile under mild conditions. The process yields indolin-2-one derivatives with high selectivity and good yields . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, possibly involving the incorporation of a morpholino group into the indole scaffold.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of the compound , additional structural features include the morpholino group, which is a common moiety in drug design due to its polarity and ability to form hydrogen bonds, and the ethane-1,2-dione moiety, which could confer additional reactivity and potential for interaction with biological targets. The presence of these functional groups suggests a complex molecular architecture that could be key to the compound's biological activity .
Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions, including conjugate additions, as mentioned in the synthesis section. The presence of the morpholino group and the ethane-1,2-dione moiety in the compound could influence its reactivity, potentially allowing for further chemical modifications or interactions with biological molecules. The Schiff base formation, as described in the context of corrosion inhibition, is an example of a reaction that indole derivatives can undergo, which involves the condensation of an amine with a ketone or aldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like the compound are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, suggests that the compound would exhibit significant electronic properties, such as the ability to donate π-electrons. This could be relevant in its potential as a corrosion inhibitor or in its interactions with biological targets. The antibacterial and anticancer activities of similar compounds suggest that the compound may also interact with microbial cells or cancer cells, possibly through mechanisms involving electron transfer or intercalation into biological macromolecules .
科学的研究の応用
Anticancer Activity
1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione and its derivatives have been evaluated for their potential in anticancer activities. Studies have shown that certain derivatives exhibit moderate-to-potent antiproliferative activities against various cancer cell lines such as Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).
Marine Sponge Alkaloids
Compounds structurally related to 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione, like bisindole alkaloids, have been isolated from marine sponges. These compounds exhibit a range of biological activities and have potential applications in drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).
Antibacterial and Antifungal Agents
Derivatives of this compound have shown promise as antibacterial and antifungal agents. For instance, certain derivatives have been found to exhibit modest antibacterial and antifungal properties, suggesting their potential use in treating infections (Reddy et al., 2011).
Anti-inflammatory Agents
Research indicates that certain derivatives of 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione could serve as anti-inflammatory agents. These derivatives have been evaluated for their effectiveness in reducing inflammation, particularly in animal models (Rehman, Saini, & Kumar, 2022).
Photoelectric Conversion in Solar Cells
Certain derivatives of this compound have been used to improve the photoelectric conversion efficiency in dye-sensitized solar cells. These compounds can act as sensitizers, enhancing the performance of solar cells (Wu, Meng, Li, Teng, & Hua, 2009).
Anticorrosion and Antibacterial Evaluation
Research has also been conducted on the use of indole-2,3-dione derivatives, which are structurally similar to 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione, in anticorrosion and antibacterial applications. These compounds have been evaluated for their effectiveness in preventing metal corrosion and inhibiting bacterial growth (Miao, 2014).
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-22(25-11-13-31-14-12-25)16-26-15-19(18-6-2-4-8-21(18)26)23(29)24(30)27-10-9-17-5-1-3-7-20(17)27/h1-8,15H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIARFWNRYRETOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)



![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)


![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
